REACTION_CXSMILES
|
CO.[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12](=O)[CH3:13])[N:7]=1)(=O)[CH3:4].[CH3:15][C:16]1[CH:22]=[C:21]([CH3:23])[CH:20]=[CH:19][C:17]=1[NH2:18]>C(O)=O>[CH3:15][C:16]1[CH:22]=[C:21]([CH3:23])[CH:20]=[CH:19][C:17]=1[N:18]=[C:3]([C:6]1[N:7]=[C:8]([C:12](=[N:18][C:17]2[CH:19]=[CH:20][C:21]([CH3:23])=[CH:22][C:16]=2[CH3:15])[CH3:13])[CH:9]=[CH:10][CH:11]=1)[CH3:4]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC(=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC(=C1)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Type
|
CUSTOM
|
Details
|
thoroughly stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a homogeneous mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
reacted completely
|
Type
|
FILTRATION
|
Details
|
the resulting pale yellow crystal was taken out through filtration
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)N=C(C)C1=CC=CC(=N1)C(C)=NC1=C(C=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.33 mmol | |
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |